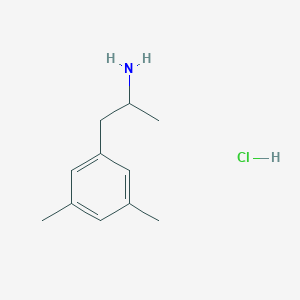
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride
Descripción general
Descripción
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2155855-34-6 . It has a molecular weight of 199.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H . This indicates that the molecule consists of a 3,5-dimethylphenyl group attached to a propan-2-amine, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Synthesis
- Conformational Analyses and Crystal Structures : The structural properties of related compounds have been explored through X-ray diffraction analysis, revealing insights into their crystal packing and conformational dynamics. For instance, studies on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have provided valuable data on their crystal structures, highlighting the significance of hydrogen-bonded chains and rings in their solid-state organization (Nitek et al., 2020).
- Synthesis and Characterization of Novel Compounds : Research has also focused on synthesizing and characterizing new compounds using this chemical framework. For example, the generation of a structurally diverse library through alkylation and ring closure reactions using related compounds highlights the versatility of this chemical scaffold in synthesizing a wide range of derivatives (Roman, 2013).
Applications in Catalysis and Sensing
- Catalysis : The development of chiral palladacycles and their application in asymmetric hydrophosphination reactions demonstrate the utility of this class of compounds in catalysis, providing a pathway for the synthesis of optically active phosphines (Ding et al., 2010). Another example includes the use of nickel MCM-41 complexes with β-diimine ligands for olefin oligomerization, showcasing the potential of these compounds in polymer synthesis (Rossetto et al., 2015).
- Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized and shown to be effective luminescence sensors for detecting benzaldehyde derivatives. This highlights the potential of these compounds in environmental monitoring and chemical sensing (Shi et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-4-9(2)6-11(5-8)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGTLHOQYZFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



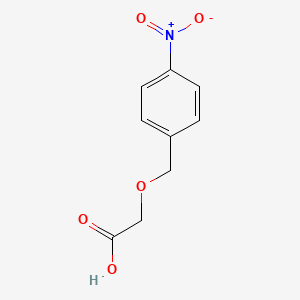
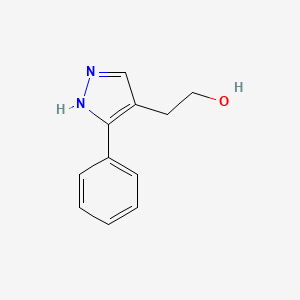


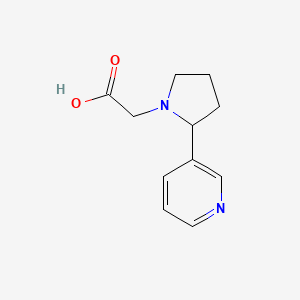
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)
![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)
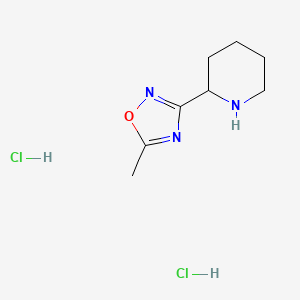
![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
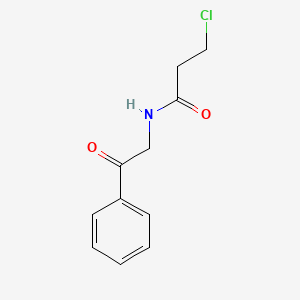
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
